N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
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Description
The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds often involves distorted octahedral geometries around the metal atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been used in the transfer hydrogenation of ketones .Scientific Research Applications
Antimalarial and Antiviral Potential
- N-(phenylsulfonyl)acetamide derivatives, related to the compound , have shown promise in antimalarial activity. These compounds, including benzo[d]thiazol-2-ylthio derivatives, displayed significant in vitro antimalarial activity and acceptable ADMET properties. Additionally, molecular docking studies revealed their potential against Plasmepsin-1 and Plasmepsin-2, as well as the main protease and Spike Glycoprotein of SARS-CoV-2 (Fahim & Ismael, 2021).
Antimicrobial Activities
- Substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, which indicates their potential as antimicrobial agents (Anuse et al., 2019).
Antioxidant and Urease Inhibition
- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated notable biological activities, including antioxidant, antibacterial, and significant urease inhibition. Molecular docking studies supported their interaction with the non-metallic active site of the urease enzyme (Gull et al., 2016).
Anticancer Applications
- Various N-(benzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for their antitumor activities. Some compounds in this category have shown considerable activity against different cancer cell lines, indicating their potential use in cancer therapy (Yurttaş et al., 2015).
Anti-Inflammatory and Analgesic Properties
- Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)acetamide derivatives, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Some of these compounds exhibited significant activities in this regard (Verma et al., 2014).
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-24(5-2)30(27,28)16-9-6-14(7-10-16)19(26)23-20-22-17-11-8-15(21-13(3)25)12-18(17)29-20/h6-12H,4-5H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIFKZLDGRUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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